molecular formula C26H23NO3 B14321586 Pyridine;2-trityloxyacetic acid CAS No. 105938-41-8

Pyridine;2-trityloxyacetic acid

Cat. No.: B14321586
CAS No.: 105938-41-8
M. Wt: 397.5 g/mol
InChI Key: VPFBLXDHFYDJQS-UHFFFAOYSA-N
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Description

Pyridine 2,4-dicarboxylic acid (PDCA) is a structural analog of 2-oxoglutarate, a key co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs) such as prolyl 4-hydroxylases (P4Hs). These enzymes hydroxylate proline residues in hydroxyproline-rich glycoproteins (HRGPs), including arabinogalactan proteins (AGPs) and extensins, which are critical for plant cell wall integrity and growth . PDCA acts as a competitive inhibitor of 2-ODDs, disrupting post-translational modifications of HRGPs and thereby affecting cell elongation, root hair development, and organ growth .

In tomato seedlings, PDCA treatment (100–250 µM) reduces root and hypocotyl elongation by decreasing hydroxyproline content—a marker of HRGP hydroxylation—by up to 70% in roots . At 250 µM, PDCA induces root epidermal cell swelling, a phenotype linked to AGP glycosylation defects . Paradoxically, 100 µM PDCA enhances hypocotyl and cotyledon cell expansion, increasing cotyledon surface area by 20% without altering hypocotyl length . These dual effects highlight PDCA's dose-dependent and tissue-specific impacts on plant growth.

Properties

CAS No.

105938-41-8

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

pyridine;2-trityloxyacetic acid

InChI

InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H

InChI Key

VPFBLXDHFYDJQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1

Origin of Product

United States

Mechanism of Action

Comparison and Uniqueness:

    Pyrimidine: Similar to pyridine, but with two nitrogen atoms in the ring.

    Pyrrole: Contains a five-membered ring with one nitrogen atom.

    Quinoline: Contains a fused benzene and pyridine ring.

Comparison with Similar Compounds

Data Tables

Table 1: Effects of PDCA on Tomato Seedling Growth

PDCA Concentration (µM) Root Length (cm) Hypocotyl Length (cm) Hydroxyproline in Roots (%) Phenotypic Observations
0 (Control) 6.5 3.0 100 Normal growth
100 4.8 (-26%) 3.0 (no change) 50 Increased cotyledon area
250 1.5 (-77%) 1.5 (-50%) 30 Root cell swelling

Data derived from

Table 2: Comparison of PDCA with Other Inhibitors

Compound Target Enzyme/Process Key Effects Concentration Range Reference
PDCA 2-ODDs, P4Hs Root suppression, hydroxyproline reduction 100–250 µM
EDHB P4Hs (ascorbate site) Root elongation inhibition 50–200 µM
DHP Proline hydroxylation Enhanced cell elongation 100–500 µM
β-Yariv AGP-carbohydrate binding Root swelling, AGP disruption 10–50 µM

Research Findings

  • Hydroxyproline Reduction : PDCA decreases hydroxyproline content by 50–70% in roots, correlating with inhibited HRGP hydroxylation and root growth .
  • Gene Expression : Tomato P4H genes (P4H1, P4H2, P4H3) are upregulated 4–8-fold during PDCA treatment, suggesting compensatory mechanisms .
  • Cellular Morphology : At 250 µM, PDCA causes root epidermal cells to shorten (15% reduction) and widen (20% increase), mimicking AGP-deficient mutants .

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